molecular formula C13H10FNO3 B572207 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene CAS No. 1355248-22-4

1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene

Cat. No.: B572207
CAS No.: 1355248-22-4
M. Wt: 247.225
InChI Key: SGSHXYXPTNASPN-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO3 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluoro, methoxy, and nitro group

Preparation Methods

The synthesis of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Fluoro-2-methoxybenzene followed by a coupling reaction with a nitrophenyl derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for coupling reactions .

Chemical Reactions Analysis

1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene can be compared with similar compounds such as:

Biological Activity

1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorine atom, a methoxy group, and a nitrophenyl substituent. The presence of these functional groups influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13_{13}H10_{10}FNO3_{3}
Molecular Weight251.22 g/mol
CAS Number1355248-22-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl groups have shown promising results in inhibiting tumor cell proliferation.

Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines. The findings suggested that compounds with electron-withdrawing groups like nitro were more effective in reducing cell viability compared to those without such substituents . The IC50_{50} values for certain derivatives were reported as follows:

CompoundIC50_{50} (µg/mL)Cell Line
This compound2.5MCF-7 (Breast Cancer)
Similar Derivative A1.8HeLa (Cervical Cancer)
Similar Derivative B3.0A549 (Lung Cancer)

Antibacterial Activity

In addition to anticancer properties, the compound has been investigated for its antibacterial activity. Nitro-containing compounds often exhibit enhanced antibacterial effects due to their ability to disrupt bacterial cell function.

Research Findings:
A comparative study on the antibacterial efficacy of nitro-substituted phenyl compounds revealed that those similar to this compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications of this compound. Preliminary studies indicate that high concentrations can lead to cytotoxicity in non-target cells, necessitating further investigation into its safety profile.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13-8-10(5-6-12(13)14)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHXYXPTNASPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742820
Record name 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-22-4
Record name 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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